1-Bromo-3,4,5-trifluorobenzene

Overview

Description

Synthesis Analysis

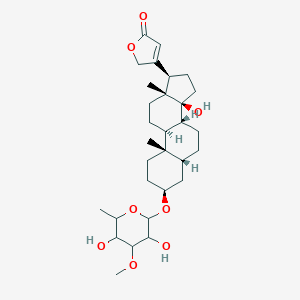

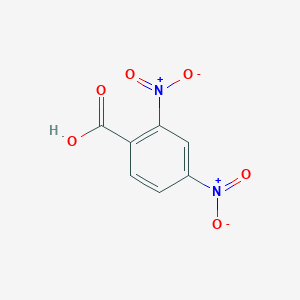

The synthesis of halogenated aromatic compounds often involves the substitution of hydrogen atoms in benzene derivatives with halogen atoms. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water demonstrates a method that could potentially be adapted for the synthesis of 1-Bromo-3,4,5-trifluorobenzene . The modification of the synthesis process of 3,4,5-trifluorobromobenzene to increase yield and reduce by-products also provides valuable information on optimizing reaction conditions for related compounds .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be determined using various spectroscopic methods and X-ray crystallography. For example, the molecular structures of several bromo- and bromomethyl-substituted benzenes were determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which could be relevant to understanding the structure of 1-Bromo-3,4,5-trifluorobenzene . The crystal structure of 1,2,3,5-tetrafluorobenzene showed a layered monoclinic structure with C–H···F–C hydrogen bonding, which could be similar to the packing in 1-Bromo-3,4,5-trifluorobenzene .

Chemical Reactions Analysis

The reactivity of halogenated benzenes can be inferred from studies on similar compounds. For instance, the triazidation of 2,4,6-trifluorobenzenes indicates that halogenated benzenes can undergo further functionalization, which may be applicable to 1-Bromo-3,4,5-trifluorobenzene . The study of bromodurene's vibrational spectra and molecular conformation using theoretical calculations suggests that intermolecular interactions in the crystal can influence the reactivity of such molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-3,4,5-trifluorobenzene can be deduced from related compounds. The electrochemical measurements of fluorinated benzenes provide insights into their redox properties . The crystal structure analysis of 1,3,5-trichloro-2,4,6-trifluorobenzene at different temperatures indicates the presence of significant internal vibrations, which could affect the physical properties of 1-Bromo-3,4,5-trifluorobenzene10. The study of the crystal structure and molecular conformation of bromodurene also contributes to the understanding of the physical properties of brominated benzenes .

Scientific Research Applications

Organometallic Reactions and Functionalization

1-Bromo-3,4,5-trifluorobenzene is used in organometallic chemistry to achieve regiospecific functionalization. This involves the creation of benzoic acids through novel organometallic recipes such as deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003).

Photodissociation and Photochemical Studies

This compound has been a subject of interest in photochemical studies, particularly in understanding the C–Br photo-fragmentation process. Such studies are crucial for insights into the reaction mechanisms and activation energies in photodissociation (Borg, 2007).

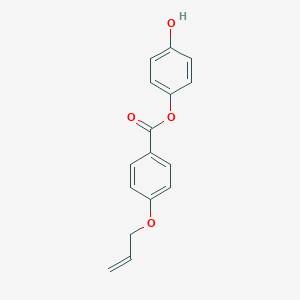

Synthesis of Specialized Chemicals

Applications in Organic and Polymer Chemistry

This compound finds applications in organic synthesis and polymer chemistry. For example, it's involved in the synthesis of 1,3,5-triazido-2-bromo-4,6-dichlorobenzene, which may have wide practical use as a photoactive cross-linking reagent for polymer chemistry (Chapyshev & Chernyak, 2013).

Electrochemical Studies

The compound is also important in electrochemical studies, particularly in the context of fluorination of aromatic compounds. Such studies delve into the mechanisms of formation of fluorinated products and the side reactions involved in the electrochemical fluorination process (Horio et al., 1996).

Vibrational Spectroscopy

1-Bromo-3,4,5-trifluorobenzene is also studied in the field of vibrational spectroscopy to understand its spectral properties, which is crucial for various applications in material science and chemistry (Aralakkanavar et al., 1992).

Safety And Hazards

1-Bromo-3,4,5-trifluorobenzene is classified as a dangerous substance. It can cause skin irritation, serious eye damage, and is suspected of causing cancer . It is also toxic to aquatic life with long-lasting effects . It is a flammable liquid and vapor . Safety precautions include avoiding release to the environment, not handling until all safety precautions have been read and understood, and using personal protective equipment .

properties

IUPAC Name |

5-bromo-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJCELUUIFFSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346346 | |

| Record name | 1-Bromo-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3,4,5-trifluorobenzene | |

CAS RN |

138526-69-9 | |

| Record name | 5-Bromo-1,2,3-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138526-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,4,5-trifluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138526699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,4,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,4,5-trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 5-bromo-1,2,3-trifluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

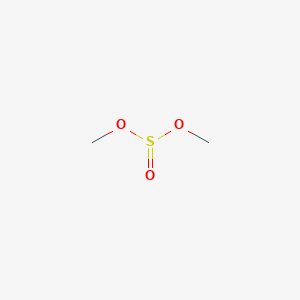

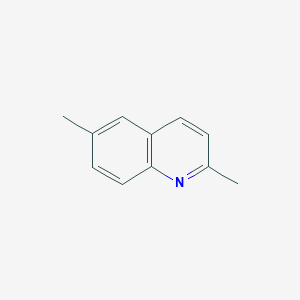

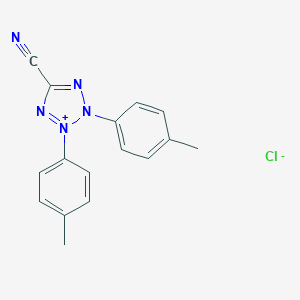

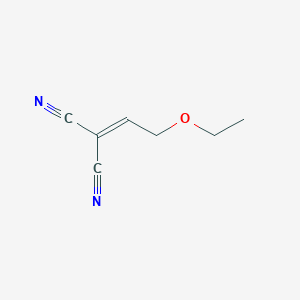

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.